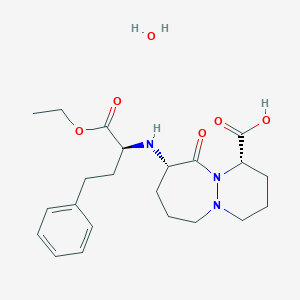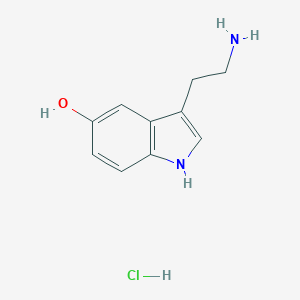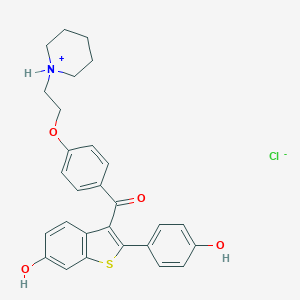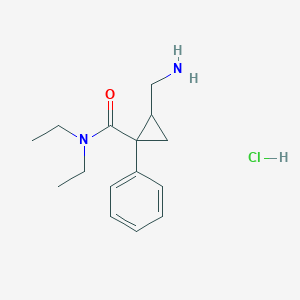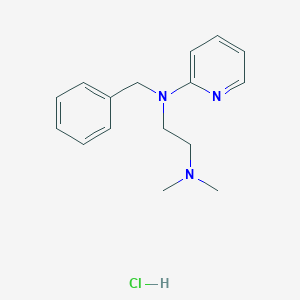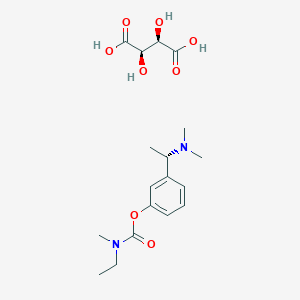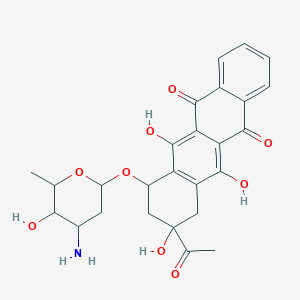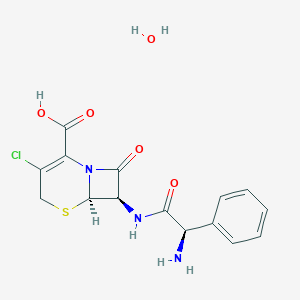
Cefaclor hydrate
Descripción general
Descripción
Cefaclor is a second-generation cephalosporin antibiotic used to treat a wide variety of infections in the body . It is chemically designated as 3-chloro-7-D-(2-phenylglycinamido)-3-cephem-4-carboxylic acid monohydrate . It is used to treat many kinds of bacterial infections, such as bladder infection, ear infection, skin infection, or infection of the respiratory tract .
Synthesis Analysis
The production of cefaclor is carried out by reacting glycine salt with pinrine under the action of a catalyst to form a mixed anhydride solution. This is followed by acylation reaction with 7-ACCA and salt solution with nitrogenous organic base, hydrolyzing by acid, precipitating aqueous layer to obtain DMF or DMAC solvent, converting into cefaclor or de-coloring for aqueous layer, adjusting pH value to 4.0-5.2 by alkali solution and crystallizing to obtain cefaclor .
Molecular Structure Analysis
The chemical formula for cefaclor is C15H14ClN3O4S•H2O and the molecular weight is 385.82 .
Chemical Reactions Analysis
Cefaclor is a beta-lactam antibiotic. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis .
Aplicaciones Científicas De Investigación
Extended Antibacterial Effect
Cefaclor monohydrate has been used in the development of nanoparticles with extended antibacterial effects . The nanoparticles were obtained by nanoenglobation of cefaclor monohydrate with Eudragit RS 100 using the nano-spray drying method . The study aimed at prolonged release in oral use and found that the release kinetics were fitted to the Korsmeyer-Peppas model .
Nano Spray Drying
Cefaclor monohydrate has been used in nano spray drying, a method used in pharmaceutical product manufacturing . This method provides ultrafine powders at nanoscale and high product yields .
Antibacterial Activity
Cefaclor monohydrate has been used in the study of antibacterial activity . The antibacterial activity of the nanoparticle formulations was determined by the microdilution method . The study found that the minimum inhibitory concentration (MIC) value for the nanoparticle formulation was 4-fold lower than the MIC value of cefaclor monohydrate for Staphylococcus aureus and Escherichia coli .
Colon-Targeted Drug Delivery
Cefaclor monohydrate has been used in the development of colon-targeted drug delivery systems . In this study, colon-targeted cefaclor monohydrate-loaded poly(lactic-co-glycolic acid) (PLGA)-Eudragit S100 nanoparticles were prepared using a nanoprecipitation technique .
5. Treatment of COVID-19 Dependent Coinfections and Intestinal Symptoms Cefaclor monohydrate has been used in the treatment of COVID-19 dependent coinfections and intestinal symptoms . The study found that the antibacterial activity of the formulations was higher than cefaclor monohydrate for Staphylococcus aureus and Escherichia coli .
Influence of Dissolution Media Composition
The influence of dissolution media composition on cefaclor release from capsules has been studied . This study serves as an important tool for drug manufacturing process control and quality assurance .
Mecanismo De Acción
Target of Action
Cefaclor monohydrate, a second-generation cephalosporin antibiotic, primarily targets penicillin-binding proteins (PBPs) . These proteins are located inside the bacterial cell wall and play a crucial role in the synthesis of the cell wall .
Mode of Action
Cefaclor monohydrate operates as a beta-lactam antibiotic , similar to penicillins . It binds to specific PBPs within the bacterial cell wall, inhibiting the third and final stage of bacterial cell wall synthesis . This inhibition leads to cell lysis, mediated by bacterial cell wall autolytic enzymes such as autolysins .
Biochemical Pathways
The bactericidal action of Cefaclor monohydrate results from the inhibition of cell-wall synthesis . By binding to PBPs, it blocks the final transpeptidation step of bacterial peptidoglycan cell wall synthesis . This action disrupts the biochemical pathways involved in cell wall formation, leading to cell lysis .
Pharmacokinetics
Cefaclor monohydrate is well absorbed when administered orally on an empty stomach . Its absorption is delayed in the presence of food . Although metabolism may play a role in the disposition of cefaclor, elimination is primarily renal . Approximately 60% to 85% of the drug is excreted unchanged in the urine within 8 hours . The serum half-life in normal subjects is 0.6 to 0.9 hour .
Result of Action
The primary result of Cefaclor monohydrate’s action is the inhibition of bacterial growth . It is used to treat a wide variety of bacterial infections, including pneumonia and other lower respiratory tract infections, skin infections, ear infections, throat infections, tonsillitis, and urinary tract infections .
Action Environment
The action of Cefaclor monohydrate can be influenced by environmental factors such as temperature, oxygen, carbon dioxide, humidity, light, and pH during manufacturing and storage . These factors can enhance the degradation of Cefaclor monohydrate, which is degraded by oxidation, hydrolysis, and recimization . The role of different agents like chitosan, cyclodextrin, and nanoparticles to provide protection against degradation and also to improve the bactericidal action and pharmacokinetics profile of the drug has been highlighted .
Safety and Hazards
Propiedades
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O4S.H2O/c16-8-6-24-14-10(13(21)19(14)11(8)15(22)23)18-12(20)9(17)7-4-2-1-3-5-7;/h1-5,9-10,14H,6,17H2,(H,18,20)(H,22,23);1H2/t9-,10-,14-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJGTOYAEQDNIA-IOOZKYRYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)Cl.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80990551 | |
| Record name | 7-[(2-Amino-1-hydroxy-2-phenylethylidene)amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80990551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cefaclor hydrate | |
CAS RN |
70356-03-5 | |
| Record name | Cefaclor monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70356-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cefaclor [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070356035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-[(2-Amino-1-hydroxy-2-phenylethylidene)amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80990551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-((aminophenylacetyl)amino)-3-chloro- 8-oxo-, monohydrate, (6R-(6-alpha,7-beta(R*)))- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEFACLOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69K7K19H4L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




